
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Descripción general
Descripción
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is a useful research compound. Its molecular formula is C9H21N3O6 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Explosives : This compound is used as a primary material in the synthesis of 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC), which are significant in the field of explosives. TAEIC, particularly, has a low melting point, suggesting its potential use in melt-cast explosives (Liu Wei-xiao, 2009).
Hydrogen Sulfide Scavenging : The compound has been studied for its reaction with sodium hydrogen sulfide, producing thiadiazinanes and dithiazinanes. The study of its reaction rates provides insights into its potential applications in hydrogen sulfide scavenging (J. Bakke & Janne B. Buhaug, 2004).
Synthesis of Triols with C3 Symmetry : The reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with phenol or N-methylaniline under microwave heating leads to the production of tripodal triols with C3 symmetry. This synthesis is significant in creating structured organic compounds (M. Vázquez-Tato et al., 2011).
Development of Tripodal Ionic Liquids and Anion Receptors : A strategy involving this compound was used to create tris-imidazolium salts, which opens new research avenues for anionic receptors and polycationic ionic liquids (J. Seijas & M. Vázquez-Tato, 2013).
Applications in Corrosion Inhibition for the Oil and Gas Industry : The compound has been used for the synthesis of corrosion inhibitors, specifically for the protection of steel in environments like those in the oil and gas industry (I. Onyeachu et al., 2020).
Use in Dental Composites : Thiol-ene photopolymerizations using derivatives of this compound have shown promising results in applications such as dental restoratives. These derivatives demonstrate improved flexural strength and modulus of elasticity in dental filling composites (Sebastian Reinelt et al., 2014).
Propiedades
IUPAC Name |
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHPGMACVGMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


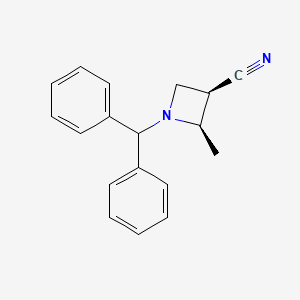
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)

![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
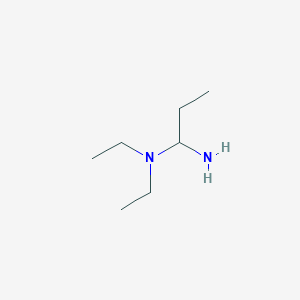
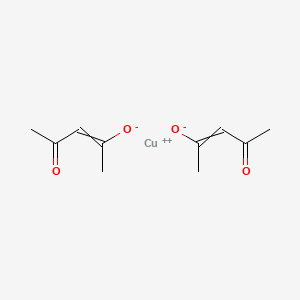

![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)


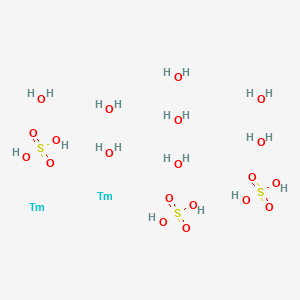
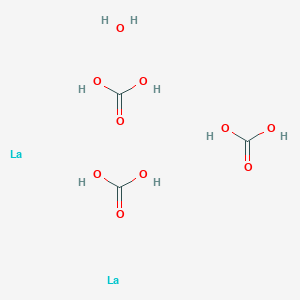
![Antimony pentoxide [MI]](/img/structure/B8057622.png)

